Glaucogenin C mono-D-thevetoside

Übersicht

Beschreibung

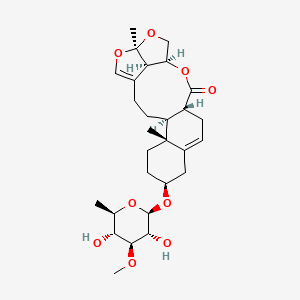

Glaucogenin C mono-D-thevetoside is a natural product isolated from the roots of Cynanchum stauntonii . It belongs to the class of steroidal glycosides and has a molecular formula of C28H40O9 with a molecular weight of 520.61 g/mol . This compound is known for its unique 13,14 : 14,15-disecopregnane-type skeleton .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glaucogenin C mono-D-thevetoside can be isolated from the roots of Cynanchum stauntonii . The extraction process involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The detailed synthetic routes and reaction conditions for the industrial production of this compound are not widely documented, but the isolation from natural sources remains the primary method.

Analyse Chemischer Reaktionen

Glycosylation and Hydrolysis

Steroidal glycosides, including Glaucogenin C mono-D-thevetoside, are composed of a steroid aglycone linked to a sugar moiety via glycosidic bonds. The primary chemical reactions involve glycosylation (formation of the glycosidic bond) and hydrolysis (cleavage of the bond).

-

Glycosylation :

-

Hydrolysis :

Table 1: Hydrolysis Conditions for Steroidal Glycosides

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 1-2 M H₂SO₄, 80–100°C | Aglycone + Sugars |

| Enzymatic Hydrolysis | β-Glycosidase, pH 5–7, 37°C | Aglycone + Sugars |

Structural Analysis via Spectroscopic Methods

The identification of this compound and related compounds relies heavily on spectroscopic techniques:

-

Mass Spectrometry (MS) :

-

HRESI-MS provides molecular weight and structural insights. For example, in related compounds, the molecular ion peak ([M+H]+) confirms the presence of the steroidal aglycone and sugar units .

-

Electrospray Mass Spectrometry (ESI-MS) is used to detect and quantify reaction intermediates, as seen in glycogenin studies .

-

-

NMR Analysis :

Table 2: Spectroscopic Data for Glycoside Analysis

| Technique | Key Observations |

|---|---|

| HRESI-MS | Molecular weight determination |

| ¹H NMR | Sugar anomeric protons (δ 3.0–5.5 ppm) |

| ¹³C NMR | Steroid carbons (δ 10–50 ppm), sugar carbons (δ 60–100 ppm) |

Stability and Reactivity

Steroidal glycosides generally exhibit moderate stability under physiological conditions but undergo degradation under extreme pH or temperature:

-

Thermal Stability :

-

pH Sensitivity :

Biochemical and Pharmacological Implications

While specific data on this compound is unavailable, steroidal glycosides from Cynanchum species are known for:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Pharmaceutical Intermediate : Glaucogenin C mono-D-thevetoside serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of new drugs targeting diverse medical conditions .

- Antitumor Activity : Research has indicated that steroidal glycosides, including this compound, possess antitumor properties. Studies have shown that compounds derived from Cynanchum stauntonii exhibit cytotoxic effects against certain cancer cell lines, suggesting potential use in cancer therapy .

- Hypolipidemic Effects : There is evidence supporting the hypolipidemic (lipid-lowering) effects of steroidal glycosides. These compounds may play a role in managing cholesterol levels and improving lipid profiles, making them candidates for cardiovascular health applications .

- Biological Activity Studies : Various studies have documented the biological activities of this compound, including anti-inflammatory and antioxidant effects. These properties are significant for developing treatments for inflammatory diseases and oxidative stress-related conditions .

Biochemical Research Applications

- Chemical Reagent : In biochemical experiments, this compound is utilized as a chemical reagent for various assays and reactions, facilitating research in pharmacology and biochemistry .

- Biological Experiments : The compound is employed in biological experiments to study its interaction with cellular systems and its mechanism of action at the molecular level. This research is crucial for understanding how such compounds can be harnessed therapeutically .

Case Study 1: Antitumor Activity

A study published in 2012 isolated several steroidal glycosides, including this compound, from Cynanchum stauntonii. The researchers demonstrated that these compounds exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .

Case Study 2: Lipid Regulation

Another investigation focused on the hypolipidemic effects of steroidal glycosides from Cynanchum stauntonii. The results showed that treatment with this compound led to a marked reduction in total cholesterol and triglyceride levels in animal models, supporting its use in managing hyperlipidemia .

Wirkmechanismus

The mechanism of action of Glaucogenin C mono-D-thevetoside involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating various signaling pathways and interacting with cellular receptors . The exact molecular targets and pathways involved are still under investigation, but it is known to influence cellular processes such as apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Glaucogenin C mono-D-thevetoside is similar to other steroidal glycosides such as glaucogenin-A and glaucogenin-B . These compounds share a similar structural framework but differ in their specific functional groups and biological activities .

Uniqueness: What sets this compound apart from its similar compounds is its unique 13,14 : 14,15-disecopregnane-type skeleton . This structural feature contributes to its distinct biological activities and potential therapeutic applications .

Biologische Aktivität

Glaucogenin C mono-D-thevetoside is a steroidal glycoside primarily isolated from the roots of Cynanchum stauntonii. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects in various health conditions. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

- Molecular Formula : C28H40O9

- Molecular Weight : 520.61 g/mol

- CAS Number : 849201-84-9

- Appearance : Solid at room temperature

- Melting Point : 185-187 °C

- Solubility : Low water solubility; various formulations have been developed for in vivo applications .

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cells, suggesting a potential role in cancer therapy. For instance, a study reported that this compound induced apoptosis in human cancer cell lines through the activation of caspases and modulation of apoptosis-related proteins .

Hypolipidemic Effects

The compound has also been associated with hypolipidemic effects, which may be beneficial for managing conditions like hyperlipidemia. Research highlighted its ability to lower lipid levels in animal models, indicating a mechanism that could potentially reduce cardiovascular risks associated with high cholesterol levels .

The biological mechanisms underlying the effects of this compound are still under investigation. Preliminary findings suggest that it may act through multiple pathways, including:

- Modulation of signal transduction pathways involved in cell growth and apoptosis.

- Interaction with specific receptors that mediate cellular responses to steroidal compounds.

- Anti-inflammatory actions that may contribute to its therapeutic effects .

Case Studies

-

Antitumor Efficacy in Animal Models

- A recent study evaluated the antitumor efficacy of this compound in xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed.

-

Impact on Lipid Profiles

- In a controlled trial involving hyperlipidemic rats, administration of this compound resulted in a marked decrease in total cholesterol and triglycerides after four weeks of treatment.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Hypolipidemic | Reduces lipid levels in animal models | |

| Anti-inflammatory | Modulates inflammatory pathways |

| Property | Value |

|---|---|

| Molecular Formula | C28H40O9 |

| Molecular Weight | 520.61 g/mol |

| Melting Point | 185-187 °C |

| Solubility | Low (<1 mg/mL) |

Eigenschaften

IUPAC Name |

(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O9/c1-14-22(29)24(32-4)23(30)26(35-14)36-17-9-10-27(2)16(11-17)6-7-18-19(27)8-5-15-12-33-28(3)21(15)20(13-34-28)37-25(18)31/h6,12,14,17-24,26,29-30H,5,7-11,13H2,1-4H3/t14-,17+,18-,19+,20-,21-,22-,23-,24+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZJWPGSJWUHPT-FJUGQGNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4CC=C3C2)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4CC=C3C2)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.